molecular formula C8H8N2O B1288190 (3-Aminophenoxy)acetonitrile CAS No. 219312-01-3

(3-Aminophenoxy)acetonitrile

Cat. No.: B1288190
CAS No.: 219312-01-3
M. Wt: 148.16 g/mol
InChI Key: BIHMHFUQWCIATN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenoxy)acetonitrile typically involves the reaction of 3-aminophenol with chloroacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the amino group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: (3-Aminophenoxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Aminophenoxy)acetonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Aminophenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target proteins or enzymes, leading to changes in their activity and function .

Comparison with Similar Compounds

  • (4-Aminophenoxy)acetonitrile
  • (2-Aminophenoxy)acetonitrile
  • (3-Aminophenoxy)propionitrile

Comparison: (3-Aminophenoxy)acetonitrile is unique due to its specific substitution pattern on the phenoxy ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-(3-aminophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHMHFUQWCIATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596292
Record name (3-Aminophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219312-01-3
Record name (3-Aminophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromoacetonitrile (0.22 g, 1.83 mmol), 3-aminophenol (0.2 g, 1.83 mmol) and potassium carbonate (0.5 g, 3.67 mmol) were combined in dry DMF (10 ml). The reaction was stirred at room temperature for 24 hours. The reaction was diluted with water and ethyl acetate. The organic solution was washed with brine, dried over sodium sulphate and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography eluting with 50% ethyl acetate in dichloromethane to afford the title compound as a colourless oil (0.16 g, 58.9%). 1H-NMR (500 MHz, CDCl3): δ 3.76 (s, br, 2H), 4.69 (s, 2H), 6.29 (d, J=2.3 Hz, 1H), 6.37 (dd, J=2.3 Hz, 8.1 Hz, 1H), 6.41 (dd, J=2.3 Hz, 8.1 Hz, 1H), 7.1 (t, J=8.1 Hz, 1H).
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
58.9%

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